molecular formula C14H13F3N2O3 B1522143 3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid CAS No. 1197579-69-3

3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B1522143
CAS No.: 1197579-69-3
M. Wt: 314.26 g/mol
InChI Key: OPHSJZHBGVPCBO-UHFFFAOYSA-N
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Description

3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C14H13F3N2O3 and its molecular weight is 314.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS Number: 1197579-69-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H13F3N2O3C_{14}H_{13}F_3N_2O_3. It features a benzyl imidazole moiety and a trifluoromethyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC14H13F3N2O3C_{14}H_{13}F_3N_2O_3
Molecular Weight320.26 g/mol
CAS Number1197579-69-3

Antiviral Activity

Research has indicated that compounds containing imidazole rings exhibit antiviral properties. For instance, derivatives similar to this compound have been shown to inhibit viral replication in various studies. A notable example includes the evaluation of imidazole derivatives as inhibitors of hepatitis C virus (HCV) polymerase, where structural modifications significantly influenced their potency .

Inhibition Studies

The compound's structural attributes suggest potential inhibitory effects on various enzymes. For example, studies on related compounds have demonstrated their ability to inhibit HIV integrase and other viral enzymes effectively. The presence of the imidazole ring is crucial for binding interactions with the active sites of these enzymes .

Cytotoxicity and Selectivity

In vitro assays have been conducted to assess the cytotoxicity of this compound. Preliminary results indicate that while the compound exhibits antiviral activity, it maintains a favorable selectivity index against human cell lines. This characteristic is essential for its development as a therapeutic agent .

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of various imidazole derivatives against HCV, it was found that modifications at the benzyl position significantly affected antiviral potency. The compound demonstrated promising results in inhibiting HCV replication in Huh-7 cells, indicating its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study focused on enzyme inhibition highlighted that similar compounds could effectively inhibit HIV integrase activity. The structure-activity relationship analysis revealed that specific substituents on the imidazole ring could enhance binding affinity and inhibitory potency against the enzyme .

The mechanisms through which this compound exerts its biological effects are primarily linked to:

  • Enzyme Inhibition : Compounds with imidazole structures often act as competitive inhibitors by mimicking substrate binding.
  • Disruption of Viral Replication : By inhibiting key viral enzymes such as polymerases and integrases, these compounds prevent viral replication and propagation.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly due to the imidazole moiety, which is known to exhibit biological activity. It can serve as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Case Study : Research has indicated that compounds containing imidazole rings often interact with biological targets such as enzymes and receptors. The trifluoromethyl group enhances metabolic stability and bioavailability, making derivatives of this compound promising candidates in drug discovery pipelines.

Biochemical Research

The ability of this compound to act as a ligand or inhibitor in biochemical assays can be explored. Its interactions with proteins involved in metabolic pathways could provide insights into cellular processes.

Case Study : Preliminary studies could involve testing the compound's effect on enzyme activity or cellular signaling pathways. For instance, it may inhibit specific kinases or phosphatases, thus influencing cell proliferation or apoptosis.

Materials Science

The unique properties of 3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid could be harnessed in the development of advanced materials. Its fluorinated structure may impart desirable characteristics such as hydrophobicity and thermal stability.

Case Study : Investigations into its use as a coating agent or additive in polymers could reveal applications in creating non-stick surfaces or durable materials for industrial use.

Properties

IUPAC Name

3-(1-benzylimidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)13(22,8-11(20)21)12-18-6-7-19(12)9-10-4-2-1-3-5-10/h1-7,22H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSJZHBGVPCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(CC(=O)O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 2
3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 4
3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 5
3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Reactant of Route 6
3-(1-benzyl-1H-imidazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.